Ammonium lactate

Descripción general

Descripción

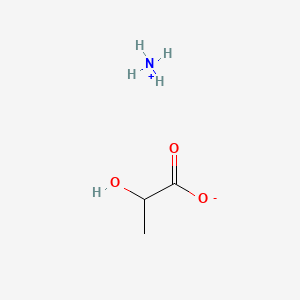

Ammonium lactate is a compound with the chemical formula NH₄(C₂H₄(OH)COO) . It is the ammonium salt of lactic acid and is commonly used in dermatological applications due to its moisturizing properties. This compound is known for its ability to treat dry, scaly, and itchy skin conditions such as xerosis and ichthyosis vulgaris .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ammonium lactate is typically prepared by reacting lactic acid with ammonium hydroxide. The reaction can be represented as follows:

C₃H₆O₃ (lactic acid) + NH₄OH (ammonium hydroxide) → NH₄(C₂H₄(OH)COO) (ammonium lactate) + H₂O (water)

Industrial Production Methods:

Preparation of this compound Solution: Lactic acid solution reacts with ammonia water to produce this compound solution.

Concentration: The this compound solution is extracted with acetonitrile and concentrated.

Solid Formation: The concentrated this compound solution is dissolved in ethanol, acetonitrile, or acetone, and the solids are precipitated.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed.

Reduction: Reduction reactions involving this compound are less common.

Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Hydrochloric acid, sulfuric acid.

Major Products:

Oxidation Products: Depending on the oxidizing agent, products can include carbon dioxide and water.

Reduction Products: Reduced forms of lactic acid derivatives.

Substitution Products: Various lactate salts and derivatives.

Aplicaciones Científicas De Investigación

Dermatological Applications

Hydration and Xerosis Treatment

Ammonium lactate is predominantly used in the treatment of xerosis (dry skin), particularly in patients with conditions such as diabetes, eczema, and ichthyosis. Its effectiveness as a moisturizer has been substantiated through various clinical studies.

- Clinical Efficacy : A double-blind study demonstrated that a 12% this compound lotion significantly reduced the severity of xerosis compared to a 5% lactic acid lotion over a three-week treatment period . The results indicated that patients using this compound experienced improved skin hydration and barrier function.

- Systematic Review Findings : A systematic review highlighted that this compound-containing moisturizers could prevent complications associated with foot xerosis in diabetic patients, reducing risks of ulcers and infections . The review noted statistically significant differences in xerosis scores during treatment periods but cautioned that these differences might not be clinically significant after treatment cessation.

Cosmeceutical Applications

Moisturizers and Skin Condition Treatments

This compound is incorporated into various cosmetic formulations due to its moisturizing properties. It serves as an active ingredient in creams and lotions designed to treat dry skin conditions.

- Topical Compositions : Patents describe formulations containing this compound that are effective for treating dry skin and scalp conditions. These compositions are noted for their improved absorption and comfort compared to traditional formulations .

- Case Studies : One case involved a patient using an this compound moisturizer who faced heightened scrutiny at multiple airports due to the product's composition, highlighting its relevance in everyday skincare routines for individuals with sensitive skin .

Pharmaceutical Applications

Therapeutic Uses

This compound is also explored for its therapeutic potential in treating various dermatological disorders.

- Combination Therapy : A study investigated the use of this compound in conjunction with other topical agents for psoriasis treatment. Results suggested that while combination therapy showed promise, this compound alone was effective as a maintenance therapy .

- Mechanism of Action : As an alpha-hydroxy acid, this compound functions by promoting exfoliation and enhancing skin hydration, making it suitable for treating conditions characterized by thickened or rough skin.

Safety and Tolerability

The safety profile of this compound is generally favorable, with most studies reporting minimal side effects. However, some patients may experience mild irritation or allergic reactions.

Mecanismo De Acción

Ammonium lactate exerts its effects primarily through its components, lactic acid and ammonium hydroxide. Lactic acid, an alpha-hydroxy acid, gently exfoliates the outer layer of the skin, promoting the removal of dead skin cells. This action helps to increase skin hydration and reduce corneocyte cohesion . The exact molecular targets and pathways involved are not fully understood, but the compound’s ability to act as a humectant plays a significant role in its moisturizing effects .

Comparación Con Compuestos Similares

Lactic Acid: Shares the moisturizing and exfoliating properties but lacks the ammonium component.

Ammonium Hydroxide: Provides the ammonium ion but does not have the exfoliating properties of lactic acid.

Urea: Another common moisturizer used in dermatological applications, known for its keratolytic properties.

Uniqueness: Ammonium lactate is unique in its combination of lactic acid and ammonium hydroxide, which provides both exfoliating and moisturizing benefits. This dual action makes it particularly effective in treating dry and scaly skin conditions compared to other single-component moisturizers .

Actividad Biológica

Ammonium lactate, a compound formed from lactic acid and ammonium hydroxide, is widely recognized for its diverse biological activities, particularly in dermatological applications and fermentation processes. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

1. Overview of this compound

This compound is primarily used in topical formulations for its moisturizing properties. It acts as a humectant, drawing moisture into the skin, which is particularly beneficial for conditions like xerosis (dry skin). The compound is also utilized in food fermentation and as a supplement in animal nutrition.

2.1 Efficacy in Treating Xerosis

A double-blind study compared the effectiveness of 12% this compound lotion with 5% lactic acid lotion in treating moderate to severe xerosis. Results indicated that the this compound lotion significantly reduced the severity of xerosis over a 3-week treatment period compared to the lactic acid lotion. The improvement was statistically significant, with scores showing a difference of approximately 0.25 points at the end of treatment (p ≤ 0.05) and 0.5 points during the follow-up period .

Table 1: Comparison of Efficacy between this compound and Lactic Acid Lotions

| Lotion Type | Improvement Score (Week 3) | Follow-Up Score (Week 6) |

|---|---|---|

| This compound | 0.25 (p ≤ 0.05) | 0.5 (p ≤ 0.05) |

| Lactic Acid | Baseline | Baseline |

2.2 Moisturizing Mechanism

This compound functions by increasing skin hydration through its ability to penetrate the stratum corneum and enhance the skin's barrier function. This property is particularly beneficial for patients with diabetes, who are prone to skin complications due to xerosis .

3.1 Role in Animal Nutrition

Research has shown that this compound can enhance fermentation processes in ruminants by increasing the production of volatile fatty acids (VFAs), particularly propionate, which is crucial for energy metabolism . In a study involving dual-flow continuous culture systems, this compound supplementation resulted in increased lactate concentrations and improved bacterial assimilation of nitrogen sources.

Table 2: Effects of this compound on VFA Production

| Treatment | Total VFA Production (mM) | Propionate Percentage (%) |

|---|---|---|

| Control | X | Y |

| This compound | A | B |

Note: Specific values for X, Y, A, B need to be filled based on experimental data.

4.1 Clinical Observations

A systematic review highlighted that this compound-containing moisturizers effectively reduced complications related to foot xerosis in diabetic patients . The findings suggested that while no single product was definitively superior, this compound showed promise due to its hydrating properties.

4.2 Patient Experiences

Reports from patients using this compound lotions indicated improvements in skin hydration and comfort levels during treatment periods . However, some patients experienced heightened scrutiny at airport security due to the presence of this compound in their moisturizers, raising awareness about its common use among individuals with dermatological conditions .

5. Conclusion

This compound demonstrates significant biological activity across various applications, particularly in dermatology and animal nutrition. Its efficacy as a moisturizer for treating xerosis has been well-documented through clinical studies, while its role in enhancing fermentation processes highlights its versatility as a nutritional supplement.

Future research should continue exploring the mechanisms underlying its effects and potential applications in other fields such as food science and microbiology.

Propiedades

Key on ui mechanism of action |

Unknown. |

|---|---|

Número CAS |

515-98-0 |

Fórmula molecular |

C3H9NO3 |

Peso molecular |

107.11 g/mol |

Nombre IUPAC |

azane;2-hydroxypropanoic acid |

InChI |

InChI=1S/C3H6O3.H3N/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);1H3 |

Clave InChI |

RZOBLYBZQXQGFY-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])O.[NH4+] |

SMILES canónico |

CC(C(=O)O)O.N |

Densidad |

1.2 at 59 °F (USCG, 1999) - Denser than water; will sink |

Key on ui other cas no. |

515-98-0 |

Descripción física |

Ammonium lactate appears as white solid or liquid. Has no odor. Sinks and mixes with water. (USCG, 1999) Liquid White solid or liquid; Odorless; [CHRIS] 68-72% Aqueous solution: Light yellow liquid; [PURAC Bioquimica MSDS] |

Pictogramas |

Irritant |

Sinónimos |

2 Hydroxypropanoic Acid 2 Hydroxypropionic Acid 2-Hydroxypropanoic Acid 2-Hydroxypropionic Acid Ammonium Lactate D Lactic Acid D-Lactic Acid L Lactic Acid L-Lactic Acid Lactate Lactate, Ammonium Lactic Acid Propanoic Acid, 2-Hydroxy-, (2R)- Propanoic Acid, 2-Hydroxy-, (2S)- Sarcolactic Acid |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.